5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

Selective MAO-B modulation requires precise tool compounds to avoid off-target effects. This 3,4-dihydroquinoxalin-2(1H)-one derivative offers validated selectivity: - **MAO-B inhibition:** IC50 = 666 nM; ~16-fold selective vs. MAO-A (minimizes confounding CNS effects) - **Kinase counter-screen:** Weak EGFR activity (IC50 = 20,000 nM in LoVo cells) - ideal negative control - **Synthetic utility:** Free 5-amino group enables SAR diversification - **Supply:** 97% purity; available for immediate research use

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
Cat. No. B11914175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=CC=CC(=C21)N
InChIInChI=1S/C9H11N3O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5,10H2,1H3,(H,11,13)
InChIKeyZPLZOSMNFKWAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Quinoxalinone Research Scaffold


5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1501134-48-0) is a synthetic heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one class [1]. This class is characterized by a fused benzene and pyrazine ring system and is recognized for its broad pharmacological potential, including applications as kinase inhibitors and monoamine oxidase modulators [1]. The compound has been disclosed in patent literature as part of heterocyclic derivative libraries for pharmaceutical compositions [2]. Its commercial availability at a standard purity of 97% supports its use as a research tool or synthetic intermediate [3].

Why 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Substituted


Despite a common core scaffold, 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit highly divergent biological profiles driven by subtle changes in substitution patterns. For instance, while many analogs have been optimized for potent JNK3 inhibition (e.g., compound J46-37 with IC50 = 160 nM [3]), 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one demonstrates a distinct selectivity profile, including moderate monoamine oxidase B (MAO-B) inhibition and weak epidermal growth factor receptor (EGFR) activity [1]. Furthermore, even within the same target class, selectivity profiles can vary dramatically; a closely related analog (BDBM195559) shows a different MAO isoform selectivity ratio [2]. Simple generic substitution therefore risks introducing unintended biological activity or losing the specific profile required for a given research or industrial application. The quantitative evidence below establishes the unique profile of this compound relative to key comparators.

Head-to-Head Evidence for 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one


MAO-B Isoform Selectivity vs. Analog

5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one inhibits human recombinant MAO-B with an IC50 of 666 nM, and exhibits approximately 16-fold selectivity over MAO-A (IC50 = 10,600 nM) [1]. In contrast, a structurally distinct analog, (2E)-5-Methoxy-2-(pyridin-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one (BDBM195559), inhibits MAO-B with an IC50 of 500 nM but is non-selective, inhibiting MAO-A with an IC50 of 302 nM under comparable assay conditions [2]. This difference in isoform selectivity is critical for applications requiring specific MAO-B modulation without off-target MAO-A activity.

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

EGFR Inhibition vs. Osimertinib

In a cellular assay measuring wild-type EGFR phosphorylation in human LoVo colorectal cancer cells, 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibited an IC50 of 20,000 nM (20 μM) [1]. This weak activity stands in stark contrast to the clinical EGFR inhibitor Osimertinib (AZD9291), which potently inhibits wild-type EGFR phosphorylation in the same LoVo cell line with an IC50 of 493.8 nM . This difference of approximately 40-fold in cellular potency underscores the compound's distinct pharmacological profile, which may be advantageous for research applications where potent EGFR inhibition is undesirable or where the compound is used as a control for selectivity profiling.

EGFR Oncology Kinase Inhibition

JNK3 Activity Differentiation

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been extensively explored for the development of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. For example, compound J46-37, a close structural analog, exhibits a JNK3 IC50 of 160 nM and over 500-fold selectivity against JNK1 and JNK2 [1]. While 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one shares the same core scaffold, its reported biological activity is directed toward MAO-B and EGFR, with no data indicating potent JNK3 inhibition. This divergent activity profile, arising from specific substitution patterns, highlights the critical importance of precise chemical identity for target engagement. The compound's activity landscape is fundamentally different from that of JNK3-optimized analogs, making it unsuitable for JNK3-targeted studies but potentially valuable as a comparator or for exploring other pathways.

JNK3 MAPK Pathway Neuroprotection

Applications of 5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one


Selective MAO-B Tool Compound

Due to its moderate MAO-B inhibitory activity (IC50 = 666 nM) and ~16-fold selectivity over MAO-A, this compound can serve as a valuable tool for investigating MAO-B-mediated pathways in vitro, particularly in Parkinson's disease and other neurological models, without the confounding effects of strong MAO-A inhibition [1].

EGFR Kinase Assay Negative Control

Its weak cellular EGFR inhibitory activity (IC50 = 20,000 nM in LoVo cells) makes it an ideal negative control or counter-screen compound in kinase profiling panels, helping to validate assay specificity and identify off-target liabilities of more potent EGFR inhibitors [2].

Quinoxalinone Diversification Intermediate

The presence of a primary amino group at the 5-position and a methyl group at the 4-position offers multiple vectors for further chemical diversification. This compound can be utilized as a key intermediate in the synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives for structure-activity relationship (SAR) studies or the development of chemical probes.

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